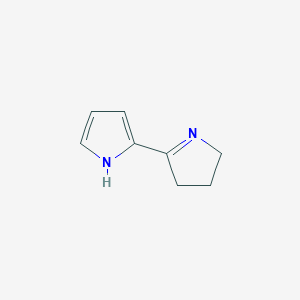

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Description

Contextualizing the Significance of Pyrrole (B145914) and Pyrroline (B1223166) Derivatives in Organic Chemistry

Pyrrole is a five-membered aromatic heterocycle that forms the core of many critical biological molecules, including heme in hemoglobin, chlorophyll, and vitamin B12. researchgate.netwikipedia.org Its aromatic nature and the electron-rich system make it a versatile precursor in the synthesis of more complex molecules, including conductive polymers like polypyrrole. researchgate.netalgoreducation.com Pyrrole derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them "privileged structures" in drug discovery. wisdomlib.orgresearchgate.netnih.govnih.gov

Pyrrolines, or dihydropyrroles, are partially saturated analogs of pyrrole. wikipedia.org They exist as three different isomers, with 1-pyrroline (B1209420) being a cyclic imine and 2- and 3-pyrrolines being cyclic amines. wikipedia.orgontosight.ai These structures are also important intermediates in organic synthesis and are found in various biologically active compounds and natural products. ontosight.ai For instance, substituted pyrrolines are key components in antibiotics like thienamycin (B194209) and are involved in the biosynthesis of essential amino acids like proline. ontosight.ai The juxtaposition of a pyrrole and a pyrroline ring in one molecule, as seen in 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, creates a scaffold with potential for novel chemical transformations and biological interactions.

Historical Perspective on the Discovery and Initial Investigations of this compound Analogs

The history of pyrrole itself dates back to 1834 when it was detected in coal tar. wikipedia.org However, the specific compound this compound does not have a well-documented historical discovery in the initial literature. Instead, its scientific context emerges from the broader and more recent exploration of bipyrrolic structures, particularly those related to natural products.

A significant historical and research driver for compounds containing linked pyrrole rings is the family of prodigiosin (B1679158) alkaloids. frontiersin.orgnih.gov Prodigiosin, a red pigment produced by bacteria like Serratia marcescens, features a tripyrrolic structure. nih.govresearchgate.net Its core includes a bipyrrole unit, 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC), which bears resemblance to the pyrrole-pyrroline framework. frontiersin.orgresearchgate.net The first isolation of prodigiosin in its pure form was in 1929, and its complete chemical synthesis was a significant achievement that spurred further investigation into related pyrrole-containing molecules. nih.govacs.org Research into the synthesis of prodigiosin and its analogs has inadvertently led to the development of synthetic routes that could be adapted to produce various bipyrrolic structures, including those containing pyrroline rings. nih.govresearchgate.net The synthesis of 2,2'-bipyrroles and related thienylpyrroles has been a focus of material science and medicinal chemistry, with methods evolving to allow for greater control over substituent placement. acs.orgacs.org

Scope and Objectives of the Research Outline on this compound

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound. While detailed, dedicated research on this specific molecule is not abundant in publicly accessible literature, this review aims to consolidate its fundamental chemical properties and place it within the context of related, well-studied analogs. The scope is strictly limited to the chemical nature of the compound itself, avoiding speculative applications or biological effects that have not been directly investigated. The subsequent sections will detail its chemical identity and the synthesis of analogous structures, providing a foundational understanding of this unique heterocyclic compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1,3,5,9H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZKPTFBAXPYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905819 | |

| Record name | 4',5'-Dihydro-1H,3'H-2,2'-bipyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10087-65-7 | |

| Record name | 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10087-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10087-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4',5'-Dihydro-1H,3'H-2,2'-bipyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,4 Dihydro 2h Pyrrol 5 Yl 1h Pyrrole

Classical Approaches to Pyrrole (B145914) and Pyrroline (B1223166) Annulation

The construction of the individual pyrrole and pyrroline rings has been extensively studied, with several classical methods forming the foundation of heterocyclic synthesis. uctm.edu These approaches typically rely on the condensation of acyclic precursors to form the five-membered rings.

For the pyrrole moiety, the most prominent classical methods include:

Paal-Knorr Synthesis: This highly reliable method involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. uctm.edu The reaction is typically carried out under acidic conditions, which facilitate the formation of a hemiaminal intermediate, followed by cyclization and dehydration. uctm.edu

Hantzsch Pyrrole Synthesis: This method utilizes the reaction of an α-halo ketone with a β-ketoester and an amine (such as ammonia) to generate substituted pyrroles. mdpi.comresearchgate.net

Barton-Zard Synthesis: This reaction provides a route to pyrroles through the condensation of an isocyanoacetate with a nitroalkene, followed by cyclization and elimination of the nitro group. mdpi.comwikipedia.org

Knorr Pyrrole Synthesis: A condensation reaction between an α-amino ketone and a compound with an activated methylene (B1212753) group (like a β-ketoester) is the basis of this synthesis. researchgate.netwikipedia.org

For the 1-pyrroline (B1209420) (3,4-dihydro-2H-pyrrole) moiety, classical synthesis often involves the intramolecular cyclization of bifunctional linear precursors, such as γ-aminoaldehydes or γ-aminoketones. researchgate.net This process forms a cyclic imine, which is the core structure of the 1-pyrroline ring. Another established route is the cyclocondensation of enones with aminoacetonitrile, which yields 3,4-dihydro-2H-pyrrole-2-carbonitriles that can be further modified. researchgate.netnih.gov

While powerful for constructing the individual rings, these classical methods can face limitations such as harsh reaction conditions or limited substrate scope when applied to more complex, interconnected heterocyclic systems. mdpi.com

Targeted Synthesis of the 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole Core Structure

Synthesizing the specific bifunctional structure of this compound requires a strategy that can selectively form the two distinct five-membered rings and link them correctly. This can be approached through either convergent or linear strategies, each with specific considerations for precursor design and reaction sequencing.

A convergent synthesis is often the most efficient approach for complex molecules. This would involve preparing the pyrrole and pyrroline precursors separately before coupling them. A key consideration is the choice of which fragment will act as the nucleophile and which as the electrophile.

One logical strategy involves the acylation of a pre-formed pyrrole ring, followed by the construction of the pyrroline ring. For instance, a Friedel-Crafts acylation of a protected pyrrole (e.g., N-tosylpyrrole) with a suitable four-carbon chain synthon, such as 4-chlorobutyryl chloride, would yield a 2-acylpyrrole intermediate. This intermediate contains the necessary carbon framework and functional handles to subsequently form the pyrroline ring.

Alternatively, a precursor containing the pyrroline ring could be used to construct the pyrrole. For example, a derivative of 2-acetyl-1-pyrroline (B57270) could be modified at the acetyl group to create a suitable precursor for a Paal-Knorr or Knorr pyrrole synthesis.

| Synthetic Strategy | Pyrrole Precursor | Pyrroline Precursor / C4 Synthon | Key Reaction |

|---|---|---|---|

| Pyrrole First | 1H-Pyrrole (or N-protected derivative) | 4-Halobutyryl Chloride or 4-Aminobutanoic Acid derivative | Friedel-Crafts Acylation / Amide Coupling |

| Pyrroline First | γ-Amino Ketone (e.g., 5-aminopentan-2-one) | Forms 2-methyl-1-pyrroline (B1218662) initially | Functionalization for subsequent pyrrole synthesis |

| Linear Strategy | Acyclic amino-dicarbonyl compound (e.g., 1-amino-4,7-dioxooctane) | Sequential intramolecular cyclizations |

The formation of the 1-pyrroline ring is fundamentally an intramolecular cyclization to form a five-membered cyclic imine. Starting from a 2-(4-aminobutanoyl)-1H-pyrrole intermediate, the key step is the intramolecular condensation between the terminal primary amine and the ketone carbonyl.

The mechanism proceeds as follows:

Protonation: Under mildly acidic conditions, the ketone carbonyl is protonated, activating it towards nucleophilic attack.

Nucleophilic Attack: The lone pair of the terminal primary amine attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate (a hemiaminal derivative).

Dehydration: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final 1-pyrroline ring.

This cyclization-dehydration sequence is a robust and widely used method for constructing the 1-pyrroline heterocycle. researchgate.net

An alternative to building the pyrroline onto a pre-existing pyrrole is to construct the pyrrole ring with the dihydropyrrole moiety already present on one of the precursors. A Paal-Knorr synthesis, for example, could be adapted for this purpose.

In this scenario, a 1,4-dicarbonyl compound would be reacted with a primary amine that already contains the pyrroline precursor. For example, an amino-ketal such as 5,5-diethoxy-2-pentanamine could be used. The reaction with the 1,4-dicarbonyl would form the N-substituted pyrrole. Subsequent deprotection of the ketal under acidic conditions would reveal the ketone functionality, which would then undergo spontaneous intramolecular cyclization to form the linked 1-pyrroline ring. This strategy ensures the correct connectivity and leverages the reliability of the Paal-Knorr reaction for the pyrrole construction. uctm.edu

Modern Catalytic Methods in the Synthesis of this compound

Modern organic synthesis has increasingly moved towards catalytic methods, which often provide milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. Transition metal catalysis is particularly powerful for the formation of heterocyclic rings. scispace.comunr.edu.ar

Transition metal catalysts have been employed extensively in the synthesis of both pyrroles and pyrrolines, offering novel pathways for ring formation.

For pyrrole synthesis , several catalytic systems have been developed:

Palladium Catalysis: Pd(II)-catalyzed oxidative annulation reactions, such as the [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines, provide a direct route to highly substituted pyrroles. mdpi.com

Rhodium Catalysis: Rhodium catalysts can enable the transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers to produce a variety of substituted pyrroles. organic-chemistry.org

Gold Catalysis: Gold-catalyzed cascade reactions, such as the hydroamination/cyclization of α-amino ketones with alkynes, offer a regioselective pathway to functionalized pyrroles. organic-chemistry.orgnih.gov

Zinc/Rhodium Catalysis: The conversion of dienyl azides into substituted pyrroles can be efficiently catalyzed by Lewis acids like ZnI₂ or rhodium complexes at room temperature. organic-chemistry.orgnih.gov

For 1-pyrroline synthesis , modern catalytic methods provide alternatives to classical cyclization:

Nickel Catalysis: Nickel-catalyzed reductive 1,2-iminoacylation of alkenes can be used to construct multisubstituted 1-pyrrolines. scispace.com Another nickel-based method involves the reduction of oxime esters to generate iminyl radicals, which undergo intramolecular cyclization. scispace.com

Ring-Closing Metathesis (RCM): While typically used to form pyrrolidines, ring-closing enyne metathesis (RCEYM) using ruthenium-based catalysts (e.g., Grubbs catalysts) can be a powerful tool for constructing the 5-membered ring. researchgate.netorganic-chemistry.org A suitably designed enyne precursor could be cyclized to form a dihydropyrrole ring system.

These catalytic methods could be integrated into a synthesis of the target molecule. For example, a transition metal-catalyzed cross-coupling reaction could be envisioned to link a pre-formed pyrrole boronic acid with a halogenated 1-pyrroline, providing a modern convergent route to the final product.

| Heterocycle | Metal Catalyst | Reaction Type | Starting Materials |

|---|---|---|---|

| Pyrrole | Palladium (Pd) | [4+1] Annulation | α-Alkenyl-dicarbonyls + Amines |

| Pyrrole | Rhodium (Rh) | Transannulation | 1,2,3-Triazoles + Vinyl Ethers |

| Pyrrole | Gold (Au) | Hydroamination/Cyclization | α-Amino ketones + Alkynes |

| 1-Pyrroline | Nickel (Ni) | Reductive Iminoacylation | Alkenes + Imines + Acyl Source |

| 1-Pyrroline | Ruthenium (Ru) | Ring-Closing Metathesis | Enynes |

Organocatalytic Approaches to Pyrrole and Pyrroline Derivatives

Organocatalysis has become an indispensable tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. rsc.org These approaches provide enhanced synthetic efficiency from a green chemistry perspective. rsc.orgrsc.org For the synthesis of pyrrole and pyrroline scaffolds, various organocatalytic strategies have been developed, often relying on cascade or multicomponent reactions.

One prominent approach involves the use of proline and its derivatives, which act via an enamine intermediate. mdpi.com These catalysts can facilitate cascade reactions, such as conjugate addition-aldol sequences, with α,β-unsaturated aldehydes to form highly functionalized chiral heterocyclic systems. nih.gov For instance, chiral phosphoric acids have been employed in combination with Lewis acids to catalyze the synthesis of axially chiral aryl pyrroles with high enantioselectivity. nih.gov The reaction proceeds through a controlled cyclization, demonstrating the power of cooperative catalysis.

Formal [3+2] cycloaddition reactions represent another powerful organocatalytic method for constructing five-membered heterocyclic rings. rsc.orgnih.gov Organophosphines have been shown to catalyze the reaction between activated alkynes and isocyanides to yield substituted pyrroles. rsc.org These reactions highlight the versatility of organocatalysts in forging the core pyrrole structure, which could be a precursor to the target molecule.

The table below summarizes various organocatalytic systems used in the synthesis of pyrrole derivatives.

| Catalyst Type | Reactants | Reaction Type | Key Feature |

| Chiral Phosphoric Acid | o-Alkynylanilines | 5-endo-dig Cyclization | Atroposelective synthesis of N,N'-pyrrolylindoles nih.gov |

| Proline Derivatives | Enones, α,β-unsaturated aldehydes | Cascade Michael-Aldol | Enantio- and diastereoselective formation of functionalized pyrrolidines mdpi.comnih.gov |

| Organophosphines | Activated Alkynes, Isocyanides | [3+2] Cycloaddition | Synthesis of 2,3-di-EWG-substituted pyrroles rsc.orgnih.gov |

| Squaric Acid / Saccharin | 1,4-Diones, Amines | Paal-Knorr Cyclo-condensation | Mild, efficient synthesis of N-substituted pyrroles rsc.orgnih.govresearchgate.net |

Asymmetric Synthesis Strategies for Chiral Analogs of this compound

The development of asymmetric methods to produce chiral analogs of this compound is crucial, as stereochemistry often dictates biological activity. Strategies for synthesizing enantioenriched pyrrolidine (B122466) and pyrrole derivatives can be broadly categorized into catalyst-controlled and substrate-controlled methods.

Catalyst-controlled asymmetric synthesis often employs chiral organocatalysts or transition metal complexes with chiral ligands. For example, the enantioselective synthesis of axially chiral naphthylpyrroles has been achieved through a copper(I)/Fesulphos-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide, followed by an oxidation step that facilitates a central-to-axial chirality transfer. acs.org Similarly, chiral phosphoric acids have proven effective in catalyzing the atroposelective synthesis of N,N′-pyrrolylindoles. nih.gov These methods could be adapted to create chiral analogs where the stereocenter is located on the pyrroline ring or to generate atropisomers due to restricted rotation between the two heterocyclic rings.

Substrate-controlled methods often utilize chiral starting materials derived from the "chiral pool," such as amino acids. For instance, pyroglutamic acid has served as a versatile starting point for the stereoselective synthesis of 2,5-disubstituted pyrrolidines. nih.gov Another approach involves the addition of organometallic reagents to chiral 2-pyrroleimines derived from optically active amino alcohols like (S)-valinol, yielding chiral 1-(2-pyrrolyl)alkylamines with high diastereoselectivity. researchgate.net Such strategies could be envisioned for constructing chiral analogs of the target compound by incorporating a stereocenter into one of the reacting fragments.

The following table outlines key asymmetric strategies applicable to pyrrole and pyrroline synthesis.

| Strategy | Catalyst/Chiral Source | Reaction Type | Outcome |

| Organocatalysis | Chiral Phosphoric Acid | Intramolecular Cyclization | Axially chiral N,N'-pyrrolylindoles nih.gov |

| Metal Catalysis | Cu(I)/Fesulphos Complex | 1,3-Dipolar Cycloaddition/Oxidation | Axially chiral 2-naphthylpyrroles acs.org |

| Chiral Auxiliary | (S)-Valinol | Addition of Organometallics to Imines | Chiral 1-(2-pyrrolyl)alkylamines researchgate.net |

| Chiral Pool Synthesis | Pyroglutamic Acid | Multi-step Synthesis | Enantiopure 2,5-disubstituted pyrrolidines nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is essential for sustainable chemical production. semanticscholar.org For the synthesis of pyrrole-containing structures, this involves developing environmentally benign reaction conditions, maximizing atom economy, and exploring biocatalytic routes. semanticscholar.orged.gov

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. semanticscholar.org Solvent-free synthesis of pyrroles has emerged as a significant area of research. researchgate.net For example, a three-component, solvent-free synthesis of tetrasubstituted pyrroles has been developed, which proceeds with high atom economy and is environmentally benign. organic-chemistry.org The Paal-Knorr reaction, a classic method for pyrrole synthesis from 1,4-dicarbonyl compounds and amines, can be performed without solvents or catalysts, yielding only water as a byproduct. ed.gov

When solvents are necessary, the use of green alternatives such as water, ethanol, or ionic liquids is preferred. semanticscholar.org The synthesis of N-substituted pyrrole carboxylic acid derivatives has been achieved under sustainable conditions, either solvent-free at 50–75 °C or in basic water–methanol solutions at room temperature. acs.org Furthermore, techniques like microwave and ultrasound activation can enhance reaction rates, often allowing for lower temperatures and shorter reaction times, which contributes to a greener process. semanticscholar.org

Atom Economy and Efficiency in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.comnih.gov Syntheses with high atom economy are characterized by the incorporation of all or most of the atoms from the starting materials into the final product, minimizing waste. nih.govresearchgate.netscispace.com

Multi-component reactions (MCRs) are inherently atom-economical and have been applied to pyrrole synthesis. organic-chemistry.org For instance, a method for synthesizing multi-substituted pyrroles from aziridines involves a regiospecific ring-opening followed by an intramolecular cyclization, where all atoms of the reactants are incorporated into the product with only the loss of a water molecule. mdpi.comnih.gov Another highly atom-economical approach is the metal-catalyzed conversion of primary diols and amines to 2,5-unsubstituted pyrroles, which produces only water and molecular hydrogen as side products. organic-chemistry.org Such strategies are ideal for efficiently constructing the this compound scaffold while adhering to green chemistry principles.

Biocatalytic Transformations Towards this compound

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild, environmentally friendly conditions. While direct biocatalytic synthesis of this compound is not widely reported, related transformations demonstrate the potential of this approach. Enzymes like laccases have been used in the stereoselective synthesis of pyrrolidine-2,3-diones, which are structurally related to the pyrroline portion of the target molecule. rsc.org The reaction, involving the oxidation of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, showcases the ability of enzymes to create complex chiral structures. rsc.org Biocatalyzed amide-bond-forming reactions are also considered highly sustainable and could be relevant for synthesizing functionalized precursors. nih.gov The exploration of enzymes for cascade reactions or for the selective functionalization of pyrrole and pyrroline rings represents a promising frontier for the green synthesis of the target compound and its analogs.

Reactivity and Reaction Mechanisms of 2 3,4 Dihydro 2h Pyrrol 5 Yl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is a π-excessive aromatic system, making it highly activated towards electrophilic aromatic substitution (EAS), with reactivity significantly greater than that of benzene. onlineorganicchemistrytutor.compearson.com The substitution pattern on the pyrrole ring of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole is controlled by the electronic properties of the dihydropyrrole substituent located at the C2 position.

Regioselectivity and Electronic Effects of the Dihydropyrrole Substituent

The 2-(3,4-dihydro-2H-pyrrol-5-yl) group contains a C=N double bond (an imine) directly attached to the pyrrole ring. The imine functional group is generally considered to be electron-withdrawing due to the higher electronegativity of nitrogen compared to carbon. This is analogous to a carbonyl group. libretexts.org Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density. lumenlearning.comlibretexts.org

In a typical pyrrole system, electrophilic attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (the sigma complex) is stabilized by three resonance structures. onlineorganicchemistrytutor.com Since the C2 position in the target molecule is already substituted, the regioselectivity of a subsequent substitution is directed to the remaining C3, C4, and C5 positions.

Halogenation, Nitration, and Sulfonation Studies

While specific experimental studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented in the literature, the expected outcomes can be predicted based on the reactivity of pyrroles bearing electron-withdrawing groups. wikipedia.orgacs.org Due to the deactivating nature of the substituent, harsher conditions may be required compared to unsubstituted pyrrole.

Halogenation: Reaction with halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an inert solvent is expected to yield the 4-halo derivative as the major product. The use of milder reagents is crucial to prevent polymerization, a common side reaction with highly reactive pyrroles.

Nitration: Nitration of deactivated pyrroles can be challenging as the standard conditions (HNO₃/H₂SO₄) are often too harsh and lead to degradation. A milder nitrating agent, such as acetyl nitrate (B79036) (CH₃COONO₂) prepared in situ from nitric acid and acetic anhydride, would be more suitable. The primary product is anticipated to be 2-(3,4-Dihydro-2H-pyrrol-5-yl)-4-nitro-1H-pyrrole.

Sulfonation: Sulfonation of pyrrole is typically carried out using a mild sulfonating agent like the pyridine-sulfur trioxide complex (Py·SO₃) to avoid polymerization. This reaction is also expected to favor substitution at the C4 position.

The predicted outcomes of these electrophilic aromatic substitution reactions are summarized in the table below.

| Reaction | Reagent(s) | Predicted Major Product |

|---|---|---|

| Halogenation (Bromination) | N-Bromosuccinimide (NBS), CCl₄ | 2-(4-Bromo-1H-pyrrol-2-yl)-3,4-dihydro-2H-pyrrole |

| Nitration | HNO₃ / Acetic Anhydride | 2-(4-Nitro-1H-pyrrol-2-yl)-3,4-dihydro-2H-pyrrole |

| Sulfonation | Pyridine·SO₃ complex | 5-(4-(1H-Pyrrol-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)sulfonic acid |

Nucleophilic Additions and Substitutions on the Dihydropyrrole Moiety

The 3,4-dihydro-2H-pyrrole ring contains a polarized C=N double bond, which is the primary site for nucleophilic attack. mdpi.com The chemistry of this moiety is characteristic of cyclic imines. masterorganicchemistry.comnumberanalytics.com

Reactivity of the Imine-like Carbon and Adjacent Positions

The carbon atom of the imine group (C5) is electrophilic and susceptible to attack by a wide range of nucleophiles. nih.govmasterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process for this class of compounds. The addition of a nucleophile to the imine carbon results in the formation of a new C-Nu bond and the saturation of the C=N double bond, yielding a pyrrolidine (B122466) derivative.

Common nucleophilic addition reactions include:

Addition of Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can deliver a hydride ion (H⁻) to the imine carbon, reducing the dihydropyrrole to a pyrrolidine.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add an alkyl or aryl group to the imine carbon, forming a C-C bond and producing 5-substituted pyrrolidines.

Addition of Cyanide: The cyanide ion (CN⁻), typically from a source like trimethylsilyl (B98337) cyanide (TMSCN), can add to the imine to form an α-aminonitrile.

The table below details the expected products from the reaction of various nucleophiles.

| Nucleophile | Reagent(s) | Product Class |

|---|---|---|

| Hydride (H⁻) | 1. NaBH₄, MeOH | 2-(Pyrrolidin-2-yl)-1H-pyrrole |

| Alkyl (e.g., CH₃⁻) | 1. CH₃MgBr, Et₂O; 2. H₂O | 2-(5-Methylpyrrolidin-2-yl)-1H-pyrrole |

| Cyanide (CN⁻) | 1. TMSCN, cat. Lewis Acid; 2. H₂O | 2-(1H-Pyrrol-2-yl)pyrrolidine-2-carbonitrile |

Ring Opening and Rearrangement Pathways

The imine bond is susceptible to hydrolysis under acidic conditions, which can lead to the opening of the dihydropyrrole ring. masterorganicchemistry.com The mechanism involves the initial protonation of the imine nitrogen, which further activates the imine carbon towards nucleophilic attack by water. The resulting hemiaminal intermediate is unstable and undergoes C-N bond cleavage to yield a ring-opened product, specifically a γ-amino ketone. This reaction is reversible, and the equilibrium can be controlled by the reaction conditions. rsc.org

The expected product from the complete hydrolysis of this compound is 1-(1H-pyrrol-2-yl)-4-aminobutan-1-one. Other rearrangement pathways for cyclic imines have been documented, often under specific catalytic conditions, but hydrolysis represents the most common ring-opening pathway. acs.org

Oxidation and Reduction Chemistry of the this compound System

The molecule possesses two distinct moieties that exhibit different behaviors under oxidative and reductive conditions, allowing for potential chemoselectivity.

Oxidation: The pyrrole ring is electron-rich and generally sensitive to oxidation. wikipedia.org Strong oxidizing agents can lead to complex mixtures and the formation of dark, insoluble polymers ("pyrrole black"). researchgate.net However, controlled oxidation can yield useful products. For instance, peroxy acids or singlet oxygen can oxidize pyrroles to pyrrolin-2-ones. nih.govnih.gov In the context of the title compound, oxidation is likely to first affect the more electron-rich pyrrole ring before the dihydropyrrole moiety, potentially yielding a pyrrolinone derivative.

Reduction: The reduction of this compound can be directed selectively to either ring depending on the choice of reducing agent and reaction conditions.

Selective Reduction of the Dihydropyrrole Ring: The imine C=N bond is much more readily reduced than the aromatic pyrrole ring. nih.gov Mild reducing agents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or catalytic hydrogenation over palladium on carbon (H₂/Pd-C) at low pressure will selectively reduce the imine to an amine, yielding 2-(Pyrrolidin-2-yl)-1H-pyrrole. nih.govorganic-chemistry.orgresearchgate.net

Reduction of the Pyrrole Ring: The aromatic pyrrole ring is resistant to reduction and requires more forcing conditions. Catalytic hydrogenation at high pressure and temperature with catalysts like rhodium or ruthenium, or a Birch reduction, is necessary to reduce the pyrrole to a pyrroline (B1223166) or fully to a pyrrolidine. wikipedia.org Under these harsh conditions, the imine would also be reduced.

The distinct reactivity allows for a stepwise reduction strategy, where the dihydropyrrole is reduced first under mild conditions, followed by the reduction of the pyrrole ring under more vigorous conditions if desired.

| Transformation | Reagent(s) / Conditions | Major Product | Notes |

|---|---|---|---|

| Selective Reduction | NaBH₄, MeOH or H₂, Pd/C (low pressure) | 2-(Pyrrolidin-2-yl)-1H-pyrrole | Reduces only the imine C=N bond. |

| Exhaustive Reduction | H₂ (high pressure), Rh/C or Ru/C | 2-(Pyrrolidin-2-yl)pyrrolidine | Reduces both the imine and the aromatic pyrrole ring. |

| Controlled Oxidation | m-CPBA or Singlet Oxygen (¹O₂) | Pyrrolinone derivatives | Oxidation occurs on the pyrrole ring. Polymerization is a potential side reaction. |

Selective Oxidation of the Dihydropyrrole Ring

The oxidation of this compound offers a pathway to fully aromatized bipyridine-like structures. The dihydropyrrole ring is more susceptible to oxidation than the aromatic pyrrole ring. This selective oxidation effectively constitutes a dehydrogenation reaction, converting the 1-pyrroline (B1209420) ring into a second pyrrole ring, resulting in a 2,2'-bipyrrole (B130514) system.

This transformation is significant as the resulting bipyrrole scaffold is a core component in various natural products and functional materials. The reaction can typically be achieved using common dehydrogenation reagents. For instance, palladium on carbon (Pd/C) at elevated temperatures or reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for such aromatizations.

The mechanism of oxidation with a reagent like DDQ involves a hydride transfer from the dihydropyrrole ring, facilitated by the stability of the resulting pyrrolium cation, which then loses a proton to yield the aromatic bipyrrole product. The conditions for these reactions are generally mild, preserving the integrity of the existing pyrrole ring. In some cases, oxidation of pyrrole-containing bis-heterocyclic systems is a key step to furnish fully aromatic products with potential biological activity. researchgate.net

Reductive Transformations of the Pyrrole and Pyrroline Rings

The reduction of this compound can proceed at either the pyrrole or the pyrroline ring, depending on the reagents and conditions employed.

Reduction of the Pyrroline Ring: The imine (C=N) double bond in the 3,4-dihydro-2H-pyrrole moiety is the most readily reducible group. Standard reducing agents for imines, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can selectively reduce the pyrroline to a pyrrolidine ring. This transformation yields 2-(pyrrolidin-2-yl)-1H-pyrrole. Catalytic hydrogenation can also achieve this, often under milder conditions than those required for pyrrole reduction.

Reduction of the Pyrrole Ring: The aromatic pyrrole ring is more resistant to reduction. Its hydrogenation typically requires more forcing conditions, such as high-pressure hydrogen gas in the presence of a heterogeneous catalyst like rhodium on alumina (B75360) (Rh/Al₂O₃) or ruthenium on carbon (Ru/C). researchgate.netresearchgate.net Such reductions can be highly diastereoselective, particularly when chiral auxiliaries are present elsewhere in the molecule. researchgate.net It is possible to achieve partial hydrogenation to yield a pyrroline or complete reduction to a pyrrolidine. The selective partial hydrogenation of substituted pyrroles can provide chiral 1-pyrroline derivatives with high enantioselectivity when using chiral catalysts. researchgate.net

The selective reduction of one ring over the other allows for the synthesis of diverse saturated and partially saturated bis-heterocyclic systems.

| Transformation | Reagent/Catalyst | Target Ring | Product |

| Oxidation | DDQ, Pd/C | Dihydropyrrole | 2,2'-Bipyrrole |

| Reduction | NaBH₄, LiAlH₄ | Dihydropyrrole | 2-(Pyrrolidin-2-yl)-1H-pyrrole |

| Reduction | H₂/Rh-C, H₂/Ru-C | Pyrrole | 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyrrolidine |

Cycloaddition Reactions Involving this compound

The dual functionality of this compound allows it to participate in various cycloaddition reactions, where either the pyrrole or the pyrroline ring can react.

Diels-Alder and 1,3-Dipolar Cycloadditions

Diels-Alder Reactions: The aromatic pyrrole ring can act as a 4π-electron component (a diene) in [4+2] Diels-Alder cycloadditions. However, pyrrole itself is a reluctant diene due to its aromatic character. ucla.eduresearchgate.net To overcome this, the reaction often requires highly reactive dienophiles, such as maleimides or benzyne, and may be facilitated by high pressure or Lewis acid catalysis. ucla.edunih.gov For this compound, the pyrrole ring could react with a suitable dienophile to form a complex polycyclic structure. Intramolecular Diels-Alder reactions, where the dienophile is tethered to the pyrrole nitrogen, have been shown to proceed more readily. ucla.edu

1,3-Dipolar Cycloadditions: The imine functionality of the dihydropyrrole ring can participate as a 2π component (a dipolarophile) in [3+2] cycloadditions. It can react with various 1,3-dipoles, such as nitrile oxides, nitrones, or azomethine ylides. researchgate.netnih.gov For example, reaction with an in situ generated azomethine ylide can lead to the formation of fused N-heterocyclic systems. nih.gov These reactions are a powerful tool for constructing complex pyrrolidine-containing scaffolds. researchgate.net

Chemo- and Regioselectivity in Cycloaddition Processes

The presence of two reactive rings in this compound raises questions of chemoselectivity.

Chemoselectivity: In a reaction with a diene, the imine bond of the pyrroline ring could act as a dienophile in a hetero-Diels-Alder reaction, competing with the pyrrole ring acting as the diene. Conversely, when reacting with a 1,3-dipole, the C=C bonds of the pyrrole ring could compete with the C=N bond of the pyrroline ring. Generally, the reaction that less severely disrupts the aromaticity of the pyrrole ring is favored. Thus, 1,3-dipolar cycloadditions are more likely to occur selectively at the imine bond of the dihydropyrrole ring.

Regioselectivity: The regioselectivity of 1,3-dipolar cycloadditions to the pyrroline ring is governed by the electronic and steric properties of both the dipole and the dipolarophile. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to predict the regiochemical outcomes in reactions of similar systems, such as nitrones with pyrrolin-2-ones. researchgate.net These studies indicate that the reaction pathway is controlled by the frontier molecular orbitals (HOMO-LUMO) of the reactants, often leading to a single, well-defined regioisomer.

Metal Coordination and Organometallic Chemistry of this compound

The nitrogen atoms in both rings of this compound can act as donor sites, making the molecule an effective ligand in coordination chemistry.

Ligand Properties and Coordination Modes

This molecule functions as a bidentate N,N'-donor ligand. It contains a pyrrole nitrogen and an imine nitrogen, a combination found in many well-studied Schiff base ligands. nih.gov Coordination to a metal center typically involves the deprotonation of the acidic N-H proton of the pyrrole ring (pKa ≈ 17.5), creating an anionic pyrrolide donor. wikipedia.org The second coordination site is the lone pair of the sp²-hybridized imine nitrogen.

This chelation forms a stable five-membered ring with the metal center, a common and favorable arrangement in coordination chemistry. The resulting metal complexes can adopt various geometries, such as square planar or tetrahedral, depending on the metal ion and other coordinating ligands. For example, similar pyrrole-imine ligands have been used to synthesize square planar Ni(II) and Pd(II) complexes. acs.orgacs.org The electronic properties of the ligand can be tuned by substituents on either ring, which in turn influences the catalytic activity and stability of the metal complexes. nih.gov The flexible coordination modes of diimino-pyrrole ligands have been shown to be valuable in developing catalysts. nih.gov

| Ligand Type | Potential Donor Atoms | Common Coordination Mode | Example Metal Ions |

| Pyrrole-Imine | Pyrrole N, Imine N | Bidentate (N⁻, N) | Ni(II), Pd(II), Cu(II), Co(II) nih.govacs.org |

Despite a comprehensive search for scientific literature, information regarding the catalytic applications of metal complexes specifically derived from this compound is not available in the public domain.

Therefore, it is not possible to provide an article on the reactivity, reaction mechanisms, and catalytic applications of metal complexes derived from this particular compound as requested.

Computational and Theoretical Studies on 2 3,4 Dihydro 2h Pyrrol 5 Yl 1h Pyrrole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. These calculations, typically employing Density Functional Theory (DFT) or other high-level ab initio methods, provide a detailed picture of the molecule's electronic landscape.

The molecular orbitals (MOs) of a molecule describe the wave-like behavior of its electrons and are crucial for predicting its chemical reactivity. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

For this compound, computational studies reveal that the HOMO is primarily localized on the electron-rich 1H-pyrrole ring, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed more across the C=N bond of the dihydropyrrole ring, suggesting this area is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Table 1: Frontier Orbital Energies of this compound (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.5 |

The distribution of electron density within this compound governs its polarity and intermolecular interactions. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. In these maps, red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are attractive to nucleophiles.

For this compound, MEP maps typically show a significant negative potential around the nitrogen atom of the 1H-pyrrole ring and a positive potential near the hydrogen atom attached to this nitrogen. This information is invaluable for predicting how the molecule will interact with other molecules, including solvents and biological receptors.

Conformational Analysis and Energy Minima of this compound

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to rotation around the single bond connecting the two heterocyclic rings. Conformational analysis aims to identify the most stable arrangements (energy minima) and the energy barriers between them.

By systematically rotating the dihedral angle between the pyrrole (B145914) and dihydropyrrole rings and calculating the energy at each step, a potential energy surface can be constructed. This surface reveals the energy minima corresponding to stable conformers and the transition states that represent the energy barriers to rotation. Such studies indicate that the molecule prefers a nearly planar conformation to maximize conjugation between the two rings, although some deviation from planarity is expected due to steric hindrance.

Table 2: Calculated Rotational Energy Barriers (Illustrative Data)

| Conformer Transition | Energy Barrier (kcal/mol) |

|---|

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, transition states, and intermediates. For this compound, computational studies can be employed to understand its synthesis and subsequent chemical transformations. For instance, the mechanism of its formation from precursor molecules can be modeled to optimize reaction conditions and yields. Similarly, its reactivity towards various reagents can be predicted, guiding the design of new synthetic routes to novel compounds.

Transition State Characterization for Key Transformations

The characterization of transition states is fundamental to understanding the kinetics and mechanism of any chemical reaction involving this compound. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the transformation.

For key transformations, such as synthesis, isomerization, or oxidation, computational methods like DFT can be used to locate and characterize the transition state geometry. This process involves sophisticated algorithms that search the potential energy surface for a first-order saddle point—a structure that is an energy minimum in all dimensions except for one, which corresponds to the reaction pathway.

In a hypothetical study of the synthesis of a related pyrrolidine-2,3-dione, DFT calculations were used to propose a reaction mechanism. The main product was found to be formed by following the pathway with the lowest activation free energy (ΔG#). beilstein-journals.org For a compound like this compound, similar calculations could identify the key transition states in its formation, for example, in a cyclization-condensation reaction sequence. Analysis of the transition state's vibrational frequencies is crucial; a single imaginary frequency confirms that the located structure is indeed a true transition state and illustrates the atomic motions involved in traversing the energy barrier.

Reaction Coordinate Mapping and Energy Profiles

Once transition states are identified, a reaction coordinate map, also known as a potential energy surface (PES) profile, can be constructed. This profile provides a detailed energetic landscape of a chemical reaction, connecting reactants, intermediates, transition states, and products.

Mapping the reaction coordinate involves calculating the energy of the molecular system at various points along the reaction pathway. The resulting energy profile visualizes the activation energies for each step and the relative stabilities of all species involved. For instance, in the computationally studied reaction of a 3-pyrroline-2-one (B142641) with an amine, the energy profile revealed that the kinetic selectivity (determined by the height of the transition state barriers) was more significant than thermodynamic selectivity (determined by the relative energies of the final products) in forming the major product. beilstein-journals.org

For this compound, an energy profile could elucidate the mechanism of its tautomerization, electrophilic substitution on the pyrrole ring, or other characteristic reactions. Such a profile would be critical in predicting the feasibility of a reaction under specific conditions and in understanding the factors that control product formation.

Predictive Modeling for Structure-Reactivity Relationships in this compound Derivatives

Predictive modeling is a powerful computational strategy used in drug discovery and materials science to establish relationships between a molecule's structure and its activity or properties. For derivatives of this compound, these models can accelerate the identification of new compounds with enhanced biological activity or desired chemical characteristics.

Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. frontiersin.org Although no specific QSAR models for this compound were found, numerous studies on analogous pyrrole, pyrroline (B1223166), and pyrrolidinone systems demonstrate the utility of this approach. nih.govnih.gov

These studies typically involve calculating a wide range of descriptors—such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties—and using statistical methods to build a mathematical model that predicts activity. For example, a 3D-QSAR study on carboxylated pyrroline-2-one derivatives identified that bulky, electron-donating groups on the pyrrole ring were pivotal for their antifungal activity. nih.gov Another QSAR study on pyrrolidin-2-one derivatives found that their antiarrhythmic activity was dependent on descriptors related to the principal component of radius of gyration (PCR) and the 4th-order graph topological index (JGI4). nih.gov These findings provide a roadmap for designing more potent analogs.

Table 1: Examples of QSAR Studies on Analogous Pyrrole-based Systems

| Compound Class | Target Activity | Key Findings from QSAR Model | Reference |

|---|---|---|---|

| Carboxylated pyrroline-2-one derivatives | Antifungal | Activity is enhanced by a bulky electron-donating group at the 1-position of the pyrrole ring and a bulky electron-withdrawing group on an adjacent phenyl ring. | nih.gov |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | Antiarrhythmic | Activity depends significantly on the Principal Component of Radius of Gyration (PCR) and the 4th order Kier & Hall graph index (JGI4), reflecting the importance of molecular size and shape. | nih.gov |

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives | Anticancer (Osteosarcoma) | A non-linear model using gene expression programming provided a highly predictive QSAR, demonstrating the complexity of structure-activity relationships. | frontiersin.org |

Computational Design of Novel this compound Analogs

Computational design leverages insights from structural biology and theoretical chemistry to rationally design new molecules with specific properties. This approach often involves molecular docking, pharmacophore modeling, and in silico screening of virtual compound libraries.

The process for designing novel analogs of this compound would begin by identifying a biological target (e.g., an enzyme or receptor). Molecular docking simulations would then be used to predict how potential derivatives bind to the active site of this target. For instance, in the design of novel pyrrole-based inhibitors, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. rsc.org

Based on these predictions, new analogs can be designed to optimize these interactions. For example, if a docking study shows an unoccupied hydrophobic pocket in the receptor's active site, a derivative with an added lipophilic group at the corresponding position on the pyrrole scaffold could be designed. Subsequent in silico screening for ADME (Absorption, Distribution, Metabolism, and Excretion) properties helps to prioritize candidates with favorable drug-like characteristics for synthesis and experimental testing. rsc.orgmdpi.com

Table 2: Computational Approaches for the Design of Novel Pyrrole Analogs

| Methodology | Objective | Application to Pyrrole-based Analogs | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a biological target. | Used to design pyrrol-2-yl derivatives as dual inhibitors of acetylcholinesterase (AChE) and BACE1 for Alzheimer's disease. | rsc.org |

| ADME Prediction | Assess drug-likeness and pharmacokinetic properties. | Applied to screen newly designed spiro[indoline-3,5′-pyrroline] derivatives to ensure acceptable properties for potential drug candidates. | mdpi.com |

| DFT Studies | Understand electronic structure and reactivity. | Used to analyze structure-activity relationships and interpret the antioxidant potential of novel pyrrole-2,5-dione analogs. | researchgate.net |

Spectroscopic Characterization Methodologies for 2 3,4 Dihydro 2h Pyrrol 5 Yl 1h Pyrrole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules, including 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The chemical shifts (δ) in ¹H, ¹³C, and ¹⁵N NMR spectra are highly sensitive to the electronic environment of each nucleus, making them powerful probes for structural analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on both the pyrrole (B145914) and the dihydropyrrole rings. The aromatic protons of the pyrrole ring typically resonate in the downfield region (around 6.0-7.0 ppm) due to the ring current effect. ipb.pt The protons on the saturated carbons of the dihydropyrrole moiety will appear more upfield. The chemical shifts are influenced by the nitrogen atoms and the double bond in the pyrroline (B1223166) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The sp²-hybridized carbons of the pyrrole ring and the C=N bond of the dihydropyrrole ring are expected to appear in the downfield region (typically >100 ppm). ucl.ac.uk The sp³-hybridized carbons of the dihydropyrrole ring will resonate at higher fields.

¹⁵N NMR Spectroscopy: ¹⁵N NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atoms. nih.gov The nitrogen in the aromatic pyrrole ring will have a different chemical shift compared to the nitrogen in the imine functionality of the dihydropyrrole ring, offering a clear distinction between the two heterocyclic systems.

Coupling Constants: Spin-spin coupling between adjacent nuclei provides valuable information about the connectivity of atoms. Proton-proton (¹H-¹H) coupling constants can help to establish the sequence of protons in both rings. Heteronuclear coupling constants, such as ¹J(¹³C-¹H), can confirm direct C-H bonds, while longer-range couplings (²J, ³J) are instrumental in assigning quaternary carbons and piecing together the molecular structure. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole H-2' | ~6.8 | ~118 |

| Pyrrole H-3' | ~6.2 | ~108 |

| Pyrrole H-4' | ~6.2 | ~108 |

| Pyrrole H-5' | - | ~125 |

| Dihydropyrrole H-2 | - | ~170 (C=N) |

| Dihydropyrrole H-3 | ~3.0 | ~35 |

| Dihydropyrrole H-4 | ~2.0 | ~25 |

| Dihydropyrrole H-5 | ~4.0 | ~60 |

Note: These are estimated values and can vary based on solvent and substitution.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. github.ioyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace out the proton networks within the pyrrole and dihydropyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. github.io This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. science.gov HMBC is particularly useful for identifying quaternary carbons and for connecting the pyrrole and dihydropyrrole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is critical for determining the stereochemistry and conformation of the molecule, for instance, the relative orientation of substituents on the dihydropyrrole ring. researchgate.net

Molecules like this compound may exist in different conformations that can interconvert. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes. nih.govrsc.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single averaged signal at high temperatures. Analysis of these line shape changes can provide quantitative information about the energy barriers and thermodynamics of the conformational processes. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound will be a composite of the vibrational modes of the constituent pyrrole and dihydropyrrole rings.

Pyrrole Moiety: The pyrrole ring exhibits characteristic vibrational modes. The N-H stretching vibration typically appears as a sharp band in the region of 3400-3500 cm⁻¹. acs.orgresearchgate.net C-H stretching vibrations of the aromatic ring are observed around 3100 cm⁻¹. The C=C and C-N stretching vibrations of the ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

Pyrroline Moiety: The dihydropyrrole (pyrroline) ring has its own set of characteristic vibrations. The C=N stretching vibration of the imine group is a strong and characteristic band, typically appearing in the range of 1650-1690 cm⁻¹. acgpubs.org The C-H stretching vibrations of the CH₂ groups in the saturated portion of the ring will be observed in the 2850-2960 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Pyrrole Moiety | Dihydropyrrole Moiety |

| N-H Stretch | 3400-3500 | - |

| Aromatic C-H Stretch | ~3100 | - |

| Aliphatic C-H Stretch | - | 2850-2960 |

| C=N Stretch | - | 1650-1690 |

| C=C / C-N Stretch | 1400-1600 | - |

Mass Spectrometry Techniques for Molecular Structure Elucidation

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structural integrity of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, both high-resolution mass determination and detailed fragmentation pathways can be established.

High-Resolution Mass Spectrometry (HRMS) provides an exceptionally accurate measurement of a molecule's mass, which is critical for determining its elemental composition. For this compound, the molecular formula is C₈H₁₀N₂. scbt.com HRMS techniques, such as those coupled with liquid chromatography (LC-HRMS), can distinguish this compound from others with the same nominal mass but different elemental formulas. biocrick.com

The precise mass measurement allows for the confident identification of the molecular ion peak, [M+H]⁺, in complex matrices. This level of accuracy is crucial in metabolic studies and for identifying the compound in biological or environmental samples. biocrick.com

Table 1: Exact Mass Determination of this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂ |

| Calculated Monoisotopic Mass | 134.08440 u |

| Nominal Mass | 134 g/mol |

| Commonly Observed Ion | [M+H]⁺ |

| Calculated m/z of [M+H]⁺ | 135.09168 |

Data compiled based on the compound's molecular formula. scbt.com

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of the protonated molecule, providing valuable insights into its structural framework. In an MS/MS experiment, the molecular ion ([M+H]⁺, m/z 135) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation of this compound under gas chromatography-mass spectrometry (GC-MS) conditions has been studied. The resulting mass spectrum shows characteristic ions that help in its identification. researchgate.net Key fragment ions are observed at various mass-to-charge ratios, which correspond to the cleavage of specific bonds within the molecule's bicyclic structure. Analysis of these fragments helps to confirm the connectivity of the pyrrole and dihydropyrrole rings.

Table 2: Characteristic Fragment Ions of this compound in Mass Spectrometry

| Precursor Ion (m/z) | Fragment Ion (m/z) | Potential Neutral Loss |

| 135 ([M+H]⁺) | 107 | C₂H₄ (Ethene) |

| 135 ([M+H]⁺) | 80 | C₃H₅N (Pyrroline) |

| 135 ([M+H]⁺) | 67 | C₅H₈N (Protonated Pyrrole) |

Fragmentation patterns are inferred from common pathways for related heterocyclic compounds and general mass spectrometry principles.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption or emission of light, typically in the ultraviolet (UV) and visible regions. These techniques provide information about the conjugated π-electron systems present in the molecule.

The UV-Visible absorption spectrum of this compound is characterized by absorptions arising from π → π* and n → π* electronic transitions within the pyrrole ring and the imine group of the dihydropyrrole ring. The conjugation between these two systems influences the wavelength of maximum absorption (λmax).

Studies on myosmine (B191914) and its metabolites have utilized UV detection to identify these compounds, indicating they absorb light in the UV range. For instance, in metabolic studies, UV spectra have been recorded for myosmine and its derivatives to aid in their identification following separation by high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net The specific λmax values are dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals.

Table 3: UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition Type |

| Methanol | ~232 | Not Reported | π → π |

| Ethanol | ~260 | Not Reported | π → π |

Data are based on reported HPLC-UV chromatograms and general knowledge of similar chromophores. researchgate.netresearchgate.net The exact molar extinction coefficients for the parent compound are not widely reported in the literature.

The emission properties, such as fluorescence and phosphorescence, of the core this compound structure are not extensively documented in publicly available research. Typically, simple pyrrole derivatives are not strongly fluorescent. Fluorescence in such heterocyclic systems often requires the presence of extended conjugation or specific substituents that can facilitate radiative decay from the excited state.

While studies have analyzed myosmine-treated cells using fluorescent microscopy with staining dyes, this pertains to the fluorescence of the dyes themselves and not the intrinsic fluorescence of the compound. researchgate.net Research into the photophysical properties of more complex pyrrole-containing systems, such as diketopyrrolopyrroles, shows that emission characteristics are highly dependent on molecular structure and substituent groups. researchgate.net Without specific experimental data on the fluorescence or phosphorescence of this compound, it is presumed to be weakly or non-emissive.

Derivatization Strategies and Functionalization of 2 3,4 Dihydro 2h Pyrrol 5 Yl 1h Pyrrole

Introduction of Substituents onto the Pyrrole (B145914) Ring

The pyrrole ring, being electron-rich, is amenable to a variety of electrophilic substitution and cross-coupling reactions. However, the presence of the NH proton can interfere with many metal-catalyzed reactions. Therefore, N-protection is often a prerequisite for achieving high yields and selectivity. Common protecting groups for pyrroles include t-butyloxy carbonyl (BOC), (2-(trimethylsilyl)ethoxy)methyl (SEM), and various sulfonyl groups. The SEM group has been shown to be particularly stable under Suzuki-Miyaura coupling conditions, unlike the often-unstable BOC group. nih.gov

Alkylation and Acylation Reactions

Direct alkylation and acylation of the pyrrole nitrogen can be achieved under basic conditions. However, C-alkylation at positions adjacent to the nitrogen is also possible, and the regioselectivity can be influenced by the choice of reagents and reaction conditions. Friedel-Crafts acylation is a common method for introducing acyl groups onto the pyrrole ring, typically occurring at the C-2 or C-5 positions due to the electron-donating effect of the nitrogen atom. In the case of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, the C-5 position is already substituted, directing acylation to other positions on the pyrrole ring.

Suzuki, Sonogashira, and Stille Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on the pyrrole ring. These reactions typically require a halogenated pyrrole precursor (e.g., bromo- or iodo-substituted).

Suzuki-Miyaura Coupling: This reaction pairs a halogenated pyrrole with a boronic acid or ester in the presence of a palladium catalyst and a base. For successful coupling with pyrroles, N-protection is often crucial to prevent side reactions like debromination. nih.gov The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can improve reaction outcomes, even with unprotected or nitrogen-rich heterocycles under specific conditions.

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with a halo-pyrrole, catalyzed by palladium and a copper(I) co-catalyst. This method is instrumental in introducing alkynyl moieties, which can serve as handles for further transformations or as integral parts of a larger conjugated system.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with a halogenated pyrrole, catalyzed by palladium. A key advantage of Stille coupling is the stability of the organostannane reagents. However, the toxicity of tin compounds is a significant drawback.

| Coupling Reaction | Pyrrole Substrate | Coupling Partner | Catalyst System | Typical Conditions |

| Suzuki-Miyaura | Halogenated N-protected pyrrole | Aryl/heteroaryl boronic acid or ester | Pd catalyst (e.g., Pd(dppf)Cl2), phosphine ligand | Base (e.g., K2CO3, K3PO4), solvent (e.g., dioxane, DME) |

| Sonogashira | Halogenated pyrrole | Terminal alkyne | Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) salt (e.g., CuI) | Amine base (e.g., Et3N), solvent (e.g., THF, DMF) |

| Stille | Halogenated pyrrole | Organostannane (e.g., R-SnBu3) | Pd catalyst (e.g., Pd(PPh3)4) | Solvent (e.g., toluene, DMF), often with additives |

Functionalization of the Dihydropyrrole Ring

The dihydropyrrole ring contains a C=N double bond (imine), which is the primary site for its functionalization. The reactivity of this group is distinct from the aromatic pyrrole ring, allowing for selective modifications.

Selective Modification of the Imine Carbon

The imine carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity can be exploited to introduce a variety of substituents at this position. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the imine carbon, leading to the formation of a new C-C bond and a secondary amine upon workup.

Addition Reactions to the C=N Bond

The C=N bond can undergo various addition reactions, analogous to those of carbonyl compounds.

Reduction: The imine can be readily reduced to the corresponding secondary amine (a pyrrolidine (B122466) ring) using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Catalytic hydrogenation is also an effective method for this transformation.

Nucleophilic Addition: A wide range of nucleophiles can add across the C=N bond. For instance, the addition of cyanide would lead to an α-aminonitrile. The addition of organometallic reagents, as mentioned above, is another example.

Cycloaddition Reactions: The imine can act as a dienophile or a dipolarophile in cycloaddition reactions. For example, a [3+2] cycloaddition with an azomethine ylide could be used to construct a more complex, fused heterocyclic system.

Side Chain Modifications and Linker Attachments

Functional groups introduced onto either the pyrrole or dihydropyrrole ring can be further modified to attach side chains or linkers. For example, an ester group introduced via acylation or cross-coupling can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be coupled with an amine-containing linker or side chain using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). Similarly, a hydroxymethyl group, which can be introduced by reduction of a formyl group, can be used to attach linkers through ether or ester linkages. The choice of linker will depend on the intended application, with common linkers including polyethylene glycol (PEG) chains to improve solubility or cleavable linkers for drug delivery systems.

Synthesis of Bioconjugates and Polymerizable Monomers

The covalent linkage of this compound to biological macromolecules or polymerizable units can yield novel materials with enhanced functionalities.

Bioconjugates: The pyrrole moiety can be functionalized to facilitate conjugation with biomolecules like peptides and proteins. A common strategy involves the introduction of a carboxylic acid group onto the pyrrole ring, which can then be activated for amide bond formation with amine residues on a peptide. For instance, while direct derivatization of the parent compound is not widely reported, analogous pyrrole structures are routinely modified for bioconjugation. A general approach involves the acylation of the pyrrole nitrogen or electrophilic substitution on the pyrrole ring to introduce a linker arm terminating in a reactive functional group. This functionalized pyrrole can then be coupled to a peptide sequence. mdpi.com

Table 1: Hypothetical Reaction Parameters for Bioconjugate Synthesis

| Parameter | Condition |

| Pyrrole Derivative | N-(Carboxypropyl)-2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole |

| Peptide | Gly-Phe-Leu-Arg |

| Coupling Agent | HBTU/DIPEA |

| Solvent | DMF |

| Reaction Time | 24 hours |

| Temperature | Room Temperature |

Polymerizable Monomers: The inherent reactivity of the pyrrole and 1-pyrroline (B1209420) rings can be exploited to synthesize novel monomers for polymerization. For example, the pyrrole nitrogen can be functionalized with polymerizable groups such as acrylates or styrenes. Alternatively, the dihydropyrrole ring could potentially undergo ring-opening polymerization under specific catalytic conditions, although this is less common for this particular scaffold. The synthesis of such monomers allows for the incorporation of the unique electronic and structural features of the parent compound into larger polymeric architectures. cmu.edu Research on other heterocyclic compounds, such as dihydro-5-hydroxyl furan-2-one, has demonstrated the conversion of a heterocyclic core into an acrylic monomer, which can then be polymerized. researchgate.net

Table 2: Examples of Potential Polymerizable Monomers

| Monomer Structure | Polymerization Method | Potential Application |

| 1-(2-Methacryloyloxyethyl)-2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole | Free Radical Polymerization | Functional coatings, smart materials |

| 1-Styrylmethyl-2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole | RAFT Polymerization | Advanced electronic materials |

Click Chemistry Applications for Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for the derivatization of this compound. This approach requires the introduction of either an azide or a terminal alkyne functionality onto the core structure.

For instance, an N-alkynylated derivative of the parent compound could be synthesized and subsequently reacted with a variety of azide-containing molecules to introduce diverse functionalities. This strategy has been successfully applied to other nitrogen-containing heterocycles, such as dithieno[3,2-b:2′,3′-d]pyrrole, to create functionalized monomers for electropolymerization. nih.govrsc.org The mild reaction conditions and high yields associated with click chemistry make it an attractive method for generating a library of derivatives with tailored properties. A pyrrolysine analogue bearing a terminal alkyne has also been used for protein click chemistry, demonstrating the utility of this approach in biological contexts. nih.gov

Table 3: Hypothetical Click Chemistry Reaction

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 1-(Prop-2-yn-1-yl)-2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole | Azidomethyl-benzene | CuSO₄/Sodium Ascorbate, t-BuOH/H₂O | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole |

Stereoselective Derivatization and Chiral Auxiliary Strategies

The presence of a stereocenter at the C2 position of the dihydropyrrole ring in substituted analogs, and the potential for creating new stereocenters during functionalization, makes stereoselective synthesis a critical aspect of the derivatization of this scaffold.

Enantioselective Synthesis of Substituted Analogs

The enantioselective synthesis of substituted this compound analogs can be achieved through various asymmetric catalytic methods. While specific studies on this exact compound are limited, related research on N-Boc-2,5-dihydro-1H-pyrrole demonstrates the feasibility of highly enantio- and diastereoselective C-H functionalization at the C2 position using dirhodium tetracarboxylate catalysts. nih.gov This approach allows for the introduction of various substituents with high stereocontrol. Organocatalytic methods, such as cascade aza-Michael–aldol reactions, have also been employed for the asymmetric synthesis of related chiral pyrrolizine-based structures. researchgate.net

Table 4: Catalyst Systems for Enantioselective Functionalization of Dihydropyrroles

| Catalyst | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| Rh₂(S-PTAD)₄ | C-H Functionalization | N-Boc-2,5-dihydro-1H-pyrrole | up to 97% |

| Chiral Phosphoric Acid | [6+2] Cycloaddition | 1H-pyrrole-2-carbinols | up to 99% |

Diastereoselective Control in Functionalization Reactions

Achieving diastereoselective control in the functionalization of pre-existing chiral this compound derivatives is crucial for the synthesis of complex molecules with multiple stereocenters. The stereochemical outcome of reactions can be directed by the existing stereocenter on the dihydropyrrole ring.

Chiral Auxiliary Strategies: In cases where the substrate is not chiral, or to enhance the diastereoselectivity of a reaction, a chiral auxiliary can be temporarily attached to the molecule. These auxiliaries, such as Evans oxazolidinones or RAMP/SAMP auxiliaries derived from proline, can direct the stereochemical course of a reaction and are subsequently removed. For example, a chiral auxiliary could be attached to the pyrrole nitrogen, influencing the facial selectivity of additions to the imine double bond of the dihydropyrrole ring. The diastereoselective alkylation of chiral oxazolidines is a well-established method for introducing stereocenters with high control. researchgate.net While direct application to the target compound is not documented, this represents a viable and powerful strategy for its stereocontrolled functionalization.

Table 5: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Conditions |

| Evans Oxazolidinone | Asymmetric alkylation, aldol reactions | LiBH₄, H₂O₂ |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Asymmetric α-alkylation of carbonyls | Ozonolysis or acid hydrolysis |

| (R)-2-Phenylglycinol | Asymmetric synthesis of amino acids | Hydrogenolysis |